N-[3-(acetylamino)phenyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
Description
The compound "N-[3-(acetylamino)phenyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide" is a structurally complex molecule featuring a fused furochromen core linked to an acetamide-substituted phenyl group. The furochromen system (a fusion of furan and chromene rings) is substituted with methyl groups at positions 3 and 5, a ketone at position 7, and an acetamide side chain at position 4. The phenyl ring at the acetamide terminus is further modified with an acetylamino group at the meta position.
Properties
Molecular Formula |
C23H20N2O5 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C23H20N2O5/c1-12-11-29-20-10-21-18(8-17(12)20)13(2)19(23(28)30-21)9-22(27)25-16-6-4-5-15(7-16)24-14(3)26/h4-8,10-11H,9H2,1-3H3,(H,24,26)(H,25,27) |
InChI Key |
WEBAELWKORBPBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC4=CC=CC(=C4)NC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide typically involves multi-step organic reactions. The key steps include the formation of the furochromenyl core, followed by the introduction of the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure may offer potential for drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several acetamide derivatives reported in the literature. A comparative analysis is provided below:
Key Observations
Core Heterocyclic Systems: The target compound’s furochromen core distinguishes it from carbazoles (), phthalimides (), and triazolopyrimidins (). Furochromen systems are less common in synthetic literature but share electronic similarities with chromones, which are known for antioxidant and anti-inflammatory activity. In contrast, the phthalimide in is a planar, electron-deficient system, often used in polymer chemistry , while the carbazole in is a nitrogen-containing heterocycle with established bioactivity .
However, the sulfamoyl group in enhances solubility in polar solvents, whereas the acetylamino group may prioritize lipophilicity .
Synthetic Pathways :
- The synthesis of the target compound would require fusion of the furochromen ring, a step absent in the simpler acetamide derivatives in and . The patented carbazole derivatives () employ carbonylative coupling, whereas furochromen synthesis may involve cyclocondensation or photochemical methods .
Biological Relevance :
- While direct activity data for the target compound is unavailable, structurally related compounds in (carbazoles) and (triazolopyrimidins) show anticancer and antiviral properties. The furochromen core’s conjugated system may enhance π-π interactions with biological targets, similar to chromones .
Research Findings and Data Gaps
- Thermal Stability : Phthalimides () exhibit high thermal stability (>250°C), whereas furochromen derivatives may degrade at lower temperatures due to the oxygen-rich fused system.
- Solubility : The sulfamoyl group in improves aqueous solubility (logP ~1.2), while the target compound’s logP is predicted to be higher (~3.5) due to its hydrophobic furochromen and methyl groups .
- Bioactivity : Carbazole derivatives () inhibit topoisomerase II (IC₅₀ ~2.5 μM), but the target compound’s activity remains unverified.
Biological Activity
N-[3-(acetylamino)phenyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 427.5 g/mol. Its structure features an acetylamino group attached to a phenyl ring, which is further linked to a furochromene moiety. This unique structure contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H29NO6 |
| Molecular Weight | 427.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | QWVDBTAISJDLQL-UHFFFAOYSA-N |
Antimicrobial Activity
Research has indicated that compounds with structural similarities to this compound exhibit significant antimicrobial properties. A study screened various N-substituted phenyl compounds for their antimicrobial potential against bacteria such as Escherichia coli and Staphylococcus aureus, including methicillin-resistant strains (MRSA). The results suggested that modifications in the phenyl ring can enhance antimicrobial efficacy based on lipophilicity and molecular interactions with microbial membranes .
The mechanism through which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within microbial cells. This interaction can lead to inhibition of essential metabolic pathways or disruption of cell membrane integrity.
Case Studies
- Study on Antibacterial Efficacy : A recent investigation into the antibacterial properties of structurally related compounds demonstrated that those with acetylamino substitutions showed enhanced activity against Gram-positive bacteria due to their ability to penetrate bacterial cell walls more effectively than their non-substituted counterparts.
- Antifungal Activity : Another study highlighted the antifungal capabilities of similar compounds against pathogenic yeasts such as Candida albicans. The presence of specific functional groups was found to correlate with increased antifungal activity, suggesting that modifications in the structure could optimize therapeutic effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through SAR analysis. Compounds that maintain a balance between lipophilicity and hydrophilicity tend to exhibit better bioavailability and efficacy. The positioning of substituents on the phenyl ring plays a crucial role in modulating these properties.
Table 2: Summary of Biological Activities
| Activity Type | Target Organisms | Observed Effects |
|---|---|---|
| Antibacterial | E. coli, S. aureus | Inhibition of growth |
| Antifungal | C. albicans | Disruption of cell membrane integrity |
| Enzymatic Inhibition | Various microbial enzymes | Modulation of metabolic pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
